molecular formula C21H22N4O3S B2867294 (4-(benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034608-30-3

(4-(benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2867294
CAS No.: 2034608-30-3
M. Wt: 410.49
InChI Key: FTHSGQRFJSYWMB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 1-phenyltetrahydroisoquinolines . It is a sulfonyl piperazine-integrated triazole conjugate .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by spectral data . The molecular weight of a similar compound, 2-Phenyl-1-(piperidin-1-yl)ethanone, is 203.2802 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are characterized by their C, H, and N analysis . The molecular weight of a similar compound, 2-Phenyl-1-(piperidin-1-yl)ethanone, is 203.2802 .

Scientific Research Applications

Enzymatic Metabolism and Antidepressant Development

Research into novel antidepressants identified the metabolic pathways involving compounds with similar structural motifs to "(4-(benzylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone." For instance, the metabolism of Lu AA21004, a novel antidepressant, was investigated using human liver microsomes and recombinant enzymes, shedding light on the oxidative pathways leading to its metabolites, which could inform the development of new therapeutic molecules (Hvenegaard et al., 2012).

Structural and Theoretical Analysis

Another study focused on the thermal, optical, etching, structural studies, and theoretical calculations of a similar compound, providing insights into its crystal structure and stability, which are critical for understanding its interactions at the molecular level (Karthik et al., 2021).

Therapeutic Agent Development

The synthesis and in silico study of derivatives as potential therapeutic agents highlight the chemical versatility and the role of sulfonyl benzyl piperazine compounds in drug development. These compounds exhibited good enzyme inhibitory activity, suggesting their potential as therapeutic agents (Hussain et al., 2017).

Antimicrobial Activity

Research on the synthesis and in vitro antimicrobial activity of oxime derivatives underscores the potential of these compounds in combating microbial resistance. Such studies are fundamental in the search for new antimicrobials amidst rising antibiotic resistance (Mallesha & Mohana, 2014).

Catalyst and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of related compounds through a microwave-assisted Fries rearrangement demonstrates advances in green chemistry by eliminating the need for catalysts and solvents, thereby reducing environmental impact (Moreno-Fuquen et al., 2019).

Future Directions

Future research could focus on improving the pharmacokinetic properties of similar compounds . Additionally, further investigations could be carried out to clearly understand the proliferation inhibition of cancer cells by inducing apoptosis .

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c26-21(20-15-22-25(23-20)18-9-5-2-6-10-18)24-13-11-19(12-14-24)29(27,28)16-17-7-3-1-4-8-17/h1-10,15,19H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHSGQRFJSYWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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